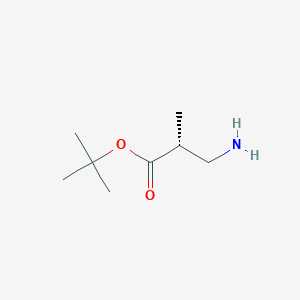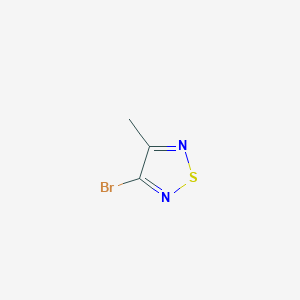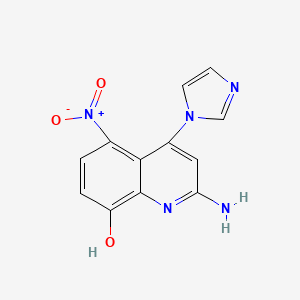
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is a chemical compound with a complex structure that includes amino, chloro, fluoro, and hydroxy groups attached to a benzimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid. This intermediate is then reduced to 5-amino-2-chloro-4-fluorobenzoic acid, which is subsequently converted to the desired benzimidamide through a series of reactions involving amination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder (Fe) and ammonium chloride (NH₄Cl) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amino derivatives .
科学的研究の応用
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .
類似化合物との比較
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
2-Chloro-4-fluoro-5-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
Uniqueness
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C7H7ClFN3O |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
5-amino-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClFN3O/c8-4-2-5(9)6(10)1-3(4)7(11)12-13/h1-2,13H,10H2,(H2,11,12) |
InChIキー |
ZSZLUSHKOKPZRC-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C(=CC(=C1N)F)Cl)/C(=N/O)/N |
正規SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)



